molecular formula C19H17NO3S B13967770 1-[1-(Benzenesulfonyl)-1H-indol-2-yl]-3-methylbut-2-en-1-one CAS No. 102210-76-4

1-[1-(Benzenesulfonyl)-1H-indol-2-yl]-3-methylbut-2-en-1-one

Cat. No.: B13967770
CAS No.: 102210-76-4
M. Wt: 339.4 g/mol
InChI Key: GMENFGDPWMFUAV-UHFFFAOYSA-N
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Description

3-methyl-1-[1-(phenylsulfonyl)-1H-indol-2-yl]but-2-en-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a phenylsulfonyl group attached to the indole nucleus, which is further connected to a but-2-en-1-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[1-(phenylsulfonyl)-1H-indol-2-yl]but-2-en-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole nucleus. The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[1-(phenylsulfonyl)-1H-indol-2-yl]but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole nucleus, facilitated by the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

3-methyl-1-[1-(phenylsulfonyl)-1H-indol-2-yl]but-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-1-[1-(phenylsulfonyl)-1H-indol-2-yl]but-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole nucleus.

    1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole: A compound synthesized through Fischer indole synthesis.

    3-methyl-1,5-diphenyl-2-(phenylsulfonyl)pent-4-en-1-one: A related compound with a similar sulfonyl group.

Uniqueness

3-methyl-1-[1-(phenylsulfonyl)-1H-indol-2-yl]but-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylsulfonyl group enhances its reactivity and potential biological activities compared to other indole derivatives.

Properties

CAS No.

102210-76-4

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)indol-2-yl]-3-methylbut-2-en-1-one

InChI

InChI=1S/C19H17NO3S/c1-14(2)12-19(21)18-13-15-8-6-7-11-17(15)20(18)24(22,23)16-9-4-3-5-10-16/h3-13H,1-2H3

InChI Key

GMENFGDPWMFUAV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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